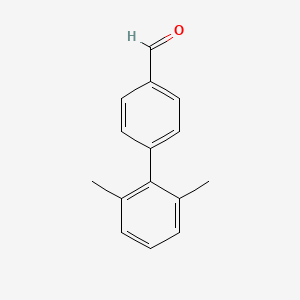

4-(2,6-Dimethylphenyl)benzaldehyde

Description

4-(2,6-Dimethylphenyl)benzaldehyde is a benzaldehyde derivative featuring a 2,6-dimethylphenyl substituent at the para position of the benzaldehyde ring. This compound is characterized by its aromatic aldehyde functional group and sterically hindered ortho-methyl groups on the pendant phenyl ring.

Properties

CAS No. |

724423-51-2 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

4-(2,6-dimethylphenyl)benzaldehyde |

InChI |

InChI=1S/C15H14O/c1-11-4-3-5-12(2)15(11)14-8-6-13(10-16)7-9-14/h3-10H,1-2H3 |

InChI Key |

GHOKKBQLUTVXBO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C=O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

4-Hydroxybenzaldehyde (CAS 123-08-0)

- Structure : Contains a hydroxyl (-OH) group at the para position.

- Properties: Higher polarity due to -OH, enabling hydrogen bonding. This increases solubility in polar solvents (e.g., water, ethanol) compared to 4-(2,6-dimethylphenyl)benzaldehyde.

- Applications : Widely used in pharmaceuticals and as a precursor for antioxidants. Its reactivity in nucleophilic additions is enhanced by the electron-donating hydroxyl group .

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

- Structure : Features a bromomethyl (-CH2Br) substituent.

- Properties: The electron-withdrawing bromine atom increases electrophilicity at the aldehyde group, making it reactive in Suzuki couplings or nucleophilic substitutions. However, it poses higher toxicity risks, as noted in its safety data sheet (SDS) .

- Applications : Intermediate in cross-coupling reactions, contrasting with the steric hindrance-driven stability of this compound .

4-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 918524-93-3)

- Structure : Contains benzyloxy (-OCH2C6H5) and fluorine substituents.

- Properties : Fluorine atoms introduce electron-withdrawing effects, reducing electron density at the aldehyde group. The benzyloxy group adds steric bulk, similar to the dimethylphenyl group in the target compound.

- Applications : Likely used in fluorinated drug synthesis, where electronic effects fine-tune reactivity .

2,6-Dimethyl-4-hydroxybenzaldehyde (CAS 70547-87-4)

- Structure : Combines 2,6-dimethyl and 4-hydroxy substituents.

- Properties: The hydroxyl group enhances solubility, while the methyl groups provide steric protection, slowing oxidation of the aldehyde. This dual functionality contrasts with the non-polar this compound.

- Applications : Pharmaceutical intermediate, leveraging both stability and reactivity .

Structural and Crystallographic Considerations

- Steric Hindrance : The 2,6-dimethylphenyl group in this compound introduces significant steric hindrance, likely reducing reaction rates in nucleophilic additions compared to less hindered analogs like 4-hydroxybenzaldehyde.

- Crystal Packing: Methyl groups may influence lattice energy and hydrogen-bonding patterns, as seen in related acyl hydrazides (e.g., 4-(dimethylamino)benzohydrazide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.